molecular formula C12H12FNO B12620223 8-Fluoro-2-propyl-4-quinolinol CAS No. 1070879-95-6

8-Fluoro-2-propyl-4-quinolinol

Cat. No.: B12620223
CAS No.: 1070879-95-6
M. Wt: 205.23 g/mol
InChI Key: JZPNQIKHMCSDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-propyl-4-quinolinol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 8-fluoro-2-propyl-4-quinolinol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar structure can inhibit the growth of human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells effectively . The multi-target activity of these compounds is particularly noteworthy, as they can potentially treat complex diseases by targeting multiple pathways simultaneously.

Neuroprotective Effects

Quinolones have been investigated for their neuroprotective properties. The structure of this compound suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Research has focused on hybrid compounds that combine quinoline with other pharmacophores to enhance efficacy against amyloid-beta aggregation, which is implicated in Alzheimer's pathology .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with bacterial enzymes, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves inhibiting DNA gyrase and topoisomerase IV, essential for bacterial replication . This application is particularly relevant given the rising concerns over antibiotic resistance.

Fungicidal Activity

This compound has been identified as an effective fungicide against various plant pathogenic fungi. A patent describes its use in agricultural formulations aimed at controlling diseases such as rice blast and powdery mildew on Cucurbitaceae crops . The compound's effectiveness stems from its ability to disrupt fungal growth and reproduction.

Formulation and Application Methods

The compound can be formulated into different types of agricultural products, including emulsifiable concentrates and wettable powders. Recommended application methods include foliar spraying and soil treatment, which enhance its efficacy in field conditions . The versatility in formulation allows it to be mixed with other agrochemicals, improving pest control strategies.

Case Studies and Research Findings

Study Focus Findings
Reis et al., 2023Anticancer activityDemonstrated significant cytotoxicity against Caco-2 and HCT-116 cell lines using derivatives similar to this compound .
Agricultural Patent EP0990648A1Fungicidal propertiesEstablished the compound's effectiveness against plant pathogenic fungi, suggesting practical applications in crop protection .
Hybrid Compound ResearchNeuroprotective effectsInvestigated hybrid derivatives targeting amyloid-beta aggregation, highlighting potential therapeutic uses for Alzheimer's disease .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Fluoro-2-propyl-4-quinolinol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10FNO
Molecular Weight 201.20 g/mol
IUPAC Name 8-Fluoro-2-propylquinolin-4-ol

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Effects : Research indicates that derivatives of 8-hydroxyquinoline, including this compound, possess antiproliferative effects against several cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against lung and colon cancer cell lines .
  • Metal Chelation : Like other quinoline derivatives, this compound can chelate metal ions, which may contribute to its neuroprotective and anticancer activities by modulating metal ion homeostasis in biological systems .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusInhibition zone: 22 mm
AntiproliferativeH460 (lung cancer)IC50: 0.55 μM
Metal chelationVarious metal ionsEffective chelation observed

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 8-fluoro derivatives showed enhanced antibacterial activity compared to standard antibiotics. The compound exhibited an inhibition zone comparable to that of ciprofloxacin against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on lung cancer cell lines indicated that modifications to the quinoline structure could significantly enhance antiproliferative activity. For example, derivatives with electron-withdrawing groups showed improved potency .
  • Neuroprotective Potential : Research into the neuroprotective effects of quinoline derivatives suggests that their ability to chelate iron may reduce oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative diseases .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 8-Fluoro-2-propyl-4-quinolinol, and what are the critical reaction conditions?

Answer:
The synthesis typically involves multi-step strategies, leveraging alkylation and fluorination. For example:

  • Step 1 : Alkylation of a quinolinol precursor (e.g., 8-hydroxyquinoline) with a propylating agent (e.g., isopropyl lithium) under inert, low-temperature conditions (-78°C to 0°C) to introduce the 2-propyl group .
  • Step 2 : Fluorination at position 8 using electrophilic fluorinating agents (e.g., Selectfluor®) or via halogen exchange (e.g., Balz-Schiemann reaction) .
  • Critical Conditions : Strict temperature control during alkylation to avoid side reactions, anhydrous solvents (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Advanced: How can regioselectivity challenges in introducing the fluorine and propyl groups be addressed?

Answer:
Regioselectivity is influenced by directing groups and reaction design:

  • Directing Groups : Use protecting groups (e.g., methoxy at position 8) to block undesired sites during alkylation. Subsequent demethylation restores the hydroxyl group .
  • Catalytic Strategies : Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions for propyl group introduction .
  • Fluorination Control : Electrophilic fluorination agents target electron-rich positions, while steric effects from the 2-propyl group may direct fluorine to position 7. Validate regiochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. ¹⁹F NMR for fluorine environment analysis .
  • HPLC/MS : Reverse-phase HPLC with UV/Vis detection (λ ~250–300 nm for quinoline derivatives) and mass spectrometry for molecular ion verification (e.g., [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N, and F percentages against theoretical values .

Q. Advanced: How can researchers investigate the stability and decomposition pathways of this compound under varying conditions?

Answer:

  • Stress Testing : Expose the compound to heat (e.g., 40–80°C), light (UV/Vis), and pH extremes (1–13). Monitor degradation via HPLC and identify by-products using LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability and decomposition temperatures .
  • Kinetic Studies : Measure hydrolysis rates in aqueous buffers at different pH levels to model shelf-life .

Q. Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C.
  • Use desiccants (e.g., silica gel) to prevent moisture absorption, which can hydrolyze the quinolinol hydroxyl group .

Q. Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?

Answer:

  • DFT Calculations : Model electronic effects of fluorine and propyl groups on reaction intermediates (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes in antimicrobial pathways) using software like AutoDock or Schrödinger .
  • QSAR Modeling : Correlate structural features (e.g., logP from the propyl group) with activity data from analogous fluoroquinolines .

Q. Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can contradictions in reported biological activity data for similar fluoroquinolines be resolved?

Answer:

  • Meta-Analysis : Compare datasets for purity (HPLC), assay conditions (e.g., microbial strain variability), and substituent effects (e.g., 2-propyl vs. 2-methyl) .
  • Dose-Response Studies : Replicate experiments across multiple concentrations to identify EC₅₀/IC₅₀ trends .
  • Structural Confirmation : Ensure reported compounds are not regioisomers by cross-referencing spectral data .

Q. Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Answer:

  • ¹H NMR : Propyl group protons (δ ~0.8–1.6 ppm) and coupling patterns from fluorine (e.g., ¹H-¹⁹F splitting in adjacent positions) .
  • ¹⁹F NMR : Single peak near δ -110 to -120 ppm for aromatic fluorine .
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .

Q. Advanced: What methodologies are suitable for studying the environmental fate of this compound?

Answer:

  • Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with environmental surfaces (e.g., silica, clay) .
  • Biodegradation Assays : Incubate with soil/water microbiota and track degradation via LC-MS or ¹⁹F NMR .
  • Ecotoxicity Screening : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Properties

CAS No.

1070879-95-6

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

8-fluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15)

InChI Key

JZPNQIKHMCSDPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.